SGC-CBP30 was developed by the Structural Genomics Consortium, which focuses on providing chemical probes to facilitate biological research. This compound belongs to a class of bromodomain inhibitors that selectively inhibit the interaction between bromodomains and acetylated lysines, particularly those found on histones and transcription factors . Its classification as a small molecule inhibitor highlights its potential utility in therapeutic applications targeting epigenetic regulation.
The synthesis of SGC-CBP30 involves a multi-step organic synthesis process that has been described in detail in various studies. The compound is synthesized from commercially available starting materials through a series of reactions, including amide bond formation and aromatic substitutions . The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
SGC-CBP30 has a well-defined molecular structure characterized by its ability to bind specifically to the bromodomains of CBP and EP300. The compound features a benzamide core structure, which is essential for its binding affinity. Structural studies using X-ray crystallography have provided insights into the binding interactions at the molecular level, revealing how SGC-CBP30 fits into the bromodomain pocket and competes with acetylated peptides .
SGC-CBP30 primarily functions through competitive inhibition of bromodomain interactions with acetylated lysines on histones. This inhibition disrupts the recruitment of CBP/EP300 to target genes, leading to alterations in gene expression profiles. Experimental data indicate that treatment with SGC-CBP30 results in reduced acetylation levels of specific histone residues, particularly H3K27Ac, which correlates with decreased transcriptional activation of downstream target genes involved in cell identity and differentiation .
The mechanism by which SGC-CBP30 exerts its effects involves several key processes:
Experimental data from RNA sequencing have shown that SGC-CBP30 treatment alters the expression of numerous genes involved in cellular reprogramming pathways, highlighting its role in modulating transcriptional networks .
SGC-CBP30 is characterized by several notable physical and chemical properties:
These properties make SGC-CBP30 suitable for use in various biological assays, including cell culture experiments aimed at understanding epigenetic regulation .
SGC-CBP30 has several important applications in scientific research:
By providing insights into the mechanisms underlying gene expression regulation, SGC-CBP30 contributes significantly to our understanding of both normal cellular functions and disease states related to epigenetic dysregulation .
The bromodomains of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) adopt a conserved left-handed four-helix bundle (αZ, αA, αB, αC) that forms a hydrophobic acetyl-lysine binding pocket. Key residues—Tyr1125, Tyr1167, and Asn1168 in CBP—orchestrate acetyl-lysine recognition through hydrogen bonding and hydrophobic interactions [10]. This conserved architecture enables CBP/EP300 bromodomains to function as chromatin localization modules, directing these coactivators to acetylated nucleosomes at enhancers and promoters [1] [4].
SGC-CBP30, a triazolodiazepine-based chemical probe, competitively inhibits acetyl-lysine binding with a biochemical KD of 29–35 nM for CBP/EP300 bromodomains [5]. Cellular studies confirm that SGC-CBP30 displaces CBP-GFP fusion proteins from chromatin at low micromolar concentrations (EC50 = 0.28 μM), validating target engagement [4] [7]. Functionally, this displacement reprograms cellular identity: in somatic cell reprogramming, SGC-CBP30 accelerates induced pluripotent stem cell (iPSC) generation by >10-fold when combined with DOT1L inhibition by suppressing somatic gene networks [1].
Table 1: Functional Impact of SGC-CBP30 on Cellular Reprogramming
| Treatment | Reprogramming Efficiency (Fold Change vs. Control) | Key Phenotypic Observations |
|---|---|---|
| SGC-CBP30 (0.5 μM) | 2-3× increase | Early TRA-1-60+ cell emergence (Day 6) |
| iDOT1L | 3× increase | Delayed reprogramming |
| SGC-CBP30 + iDOT1L | >10× increase | Synergistic suppression of somatic genes |
SGC-CBP30 mechanistically disrupts the recruitment of CBP/EP300 to acetylated chromatin, leading to epigenetic reprogramming. In human fibroblasts, treatment reduces histone H3 lysine 27 acetylation (H3K27ac) at somatic-specific enhancers and promoters by >50%, decreasing chromatin accessibility and silencing lineage-specifying genes like PRRX1 [1]. This activity underpins its therapeutic utility in hematologic malignancies: in multiple myeloma cells, SGC-CBP30 (1–2.5 μM) downregulates the oncogenic transcription factor IRF4 and its target MYC via depletion of H3K27ac at super-enhancers governing their expression [4] [7].
IRF4 suppression triggers G1 cell-cycle arrest and apoptosis within 24 hours, with 14/15 myeloma lines showing GI50 values <3 μM [7]. Crucially, ectopic expression of IRF4 or MYC rescues cell viability, confirming the causal link between bromodomain inhibition and transcriptional collapse [7]. Beyond direct gene regulation, SGC-CBP30 impairs regulatory T-cell function by antagonizing FOXP3-driven transcriptional programs, highlighting its broader role in immune modulation [9].
Table 2: Chromatin-Modifying Effects of SGC-CBP30
| Biological Context | Targeted Epigenetic Mark | Transcriptional Outcome | Functional Consequence |
|---|---|---|---|
| Somatic cell reprogramming | H3K27ac at somatic enhancers | Silencing of PRRX1 | Accelerated iPSC generation |
| Multiple myeloma | H3K27ac at IRF4 enhancers | Suppression of IRF4/MYC axis | Cell-cycle arrest, apoptosis |
| Regulatory T cells | H3K27ac at FOXP3 sites | Attenuated immunosuppressive function | Enhanced anti-tumor immunity |
Despite 93% sequence identity in their bromodomain regions, CBP and EP300 exhibit nuanced functional divergence. SGC-CBP30 demonstrates balanced selectivity for both, with biochemical affinities of 29 nM (CBP) and 35 nM (EP300) [5]. This contrasts with catalytic HAT inhibitors like A-485, which indiscriminately inhibit both paralogs and block iPSC formation—unlike SGC-CBP30, which enhances reprogramming [1]. The divergent phenotypes underscore that bromodomains and HAT domains fulfill non-redundant regulatory roles.
Among bromodomain inhibitors, SGC-CBP30 exhibits >100-fold selectivity for CBP/EP300 over BET bromodomains (BRD4 BD1 KD > 10 μM) [4]. However, cross-paralog differences emerge in degradation studies: PROTACs derived from SGC-CBP30 preferentially degrade CBP over EP300 (85% vs. 40% degradation in LP1 cells), suggesting structural or adaptor disparities influence ternary complex formation [5]. Sequence analysis identifies divergent residues in the ZA and BC loops outside the conserved acetyl-lysine binding site, which may contribute to ligand cooperativity [10].
Table 3: Selectivity Profiling of CBP/EP300-Targeted Compounds
| Compound | Target | CBP/EP300 IC50 | Selectivity vs. BET Family | Cellular Potency (H3K27ac IC50) |
|---|---|---|---|---|
| SGC-CBP30 | Bromodomain | 29–35 nM | >100-fold | 0.28 μM (CBP-chromatin displacement) |
| A-485 | HAT domain | 44.8–1300 nM* | Not applicable | 1.3 μM (Global H3K27ac reduction) |
| CPI-1612 | HAT domain | 10.7 nM | Not applicable | 8–50 nM |
*IC50 shifts with acetyl-CoA concentration due to competitive inhibition [3].
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